(3-Phenylbutyl)(prop-2-en-1-yl)amine
Description
(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride (CAS No. 1240569-38-3) is an organic amine salt with the molecular formula C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . Structurally, it consists of a secondary amine core substituted with a 3-phenylbutyl group (providing aromaticity and hydrophobicity) and a prop-2-en-1-yl (allyl) group, which introduces reactivity through the alkene moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Synthesis: The compound is typically synthesized via nucleophilic substitution, reacting (3-phenylbutyl)amine with prop-2-en-1-yl chloride in the presence of a base like K₂CO₃ or NaOH . Key reactions include:
- Alkylation: Reacts with benzyl chloride (DMF, 80°C) to form a tertiary amine (68% yield).
- Acylation: Forms an N-acetyl derivative with acetyl chloride (82% yield) .
Properties
IUPAC Name |
3-phenyl-N-prop-2-enylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHJBYBJXKOSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylbutyl)(prop-2-en-1-yl)amine typically involves the reaction of 3-phenylbutylamine with an appropriate allylating agent under controlled conditions. One common method is the alkylation of 3-phenylbutylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylbutyl)(prop-2-en-1-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3-Phenylbutyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Phenylbutyl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its hybrid structure combining a bulky 3-phenylbutyl group and a reactive allyl chain. Below is a comparative analysis with structurally related amines:
| Compound Name | Key Structural Features | Reactivity/Biological Activity Differences | Reference |
|---|---|---|---|
| (3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride | Shorter phenylpropyl chain (C₃ vs. C₄) | Higher reactivity due to reduced steric hindrance; lower anticancer activity (IC₅₀ > 30 μM) | |
| Ethyl(prop-2-en-1-yl)amine hydrochloride | Ethyl group instead of phenylbutyl | Lacks aromaticity; weaker receptor binding; limited biological activity | |
| Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine | Alkyne (C≡C) and alkene (C=C) groups | Enhanced reactivity for click chemistry; no reported anticancer data | |
| 3-Phenylbutan-2-amine | Phenethylamine backbone (no allyl group) | Stimulant properties (similar to amphetamine); no significant cytotoxicity |
Physicochemical Properties
- Solubility : The hydrochloride salt of (3-phenylbutyl)(prop-2-en-1-yl)amine shows higher aqueous solubility than its hydrobromide or sulfate analogs due to Cl⁻’s smaller ionic radius .
- Stability : The allyl group undergoes slow Z→E isomerization (λ = 254 nm, quantum yield = 0.45) and C–N bond cleavage (λ = 365 nm, quantum yield = 0.12), which is slower than primary amines due to steric protection .
Key Differentiators
Steric Effects : The 3-phenylbutyl group reduces nucleophilic substitution rates compared to shorter-chain analogs (e.g., 3-phenylpropyl derivatives) .
Salt Form : Hydrochloride salts offer better pharmacokinetic profiles than hydrobromide or sulfate salts in vivo .
Research Implications
The compound’s dual functionality (aromatic hydrophobicity and allyl reactivity) makes it a versatile scaffold for drug development. Future studies should explore:
- Derivatization : Introducing electron-withdrawing groups to the phenyl ring to enhance anticancer potency.
- Target Identification : Elucidating specific enzyme/receptor targets for neuroprotection.
- Formulation : Optimizing salt forms (e.g., mesylate) for improved bioavailability .
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